(1R,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride

Solid-Phase Synthesis Asymmetric Cyclization Diastereoselectivity

Researchers face failed stereochemical outcomes when using racemic or cis-isomers of trans-ACHC. This (1R,2R)-enantiomer hydrochloride salt ensures configuration-dependent cyclization with L-amino acids, essential for helix/turn induction in β-peptides and chiral fused-ring systems. - **Critical Stereochemistry:** (1R,2R) confirmed; substitution leads to inactive or incorrect products. - **Water-Soluble Form:** HCl salt (CAS 57266-57-6) vs. free base (CAS 26685-83-6); ideal for aqueous buffers. - **Scalable Supply:** Amenable to diastereomeric salt resolution for multi-gram to kilogram needs.

Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
CAS No. 57266-57-6
Cat. No. B3145373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride
CAS57266-57-6
Molecular FormulaC7H14ClNO2
Molecular Weight179.64 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C(=O)O)N.Cl
InChIInChI=1S/C7H13NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m1./s1
InChIKeyQNIOBHOEZYKCJV-KGZKBUQUSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide: (1R,2R)-ACHC Hydrochloride


(1R,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride (CAS 57266-57-6) is a chiral, non-proteinogenic β-amino acid derivative characterized by a cyclohexane ring with a trans-configured amino and carboxyl group. It serves as a conformationally constrained building block for asymmetric synthesis and peptide foldamer engineering. Commercial sources typically provide the free base (CAS 26685-83-6) at purities ≥98.0% (GC, nonaqueous titration) and a specific optical rotation [α]20/D of -74.0° to -79.0° (c=1, H2O) [1]. The hydrochloride salt is water-soluble, making it suitable for aqueous reaction conditions . The compound is employed as a chiral auxiliary in enantioselective reactions and as a strong helix/turn inducer in α/β-peptides [2].

Why (1R,2R)-ACHC HCl Cannot Be Substituted


Substituting (1R,2R)-2-aminocyclohexanecarboxylic acid hydrochloride with the racemic trans mixture, the (1S,2S)-enantiomer, or cis-isomers is not functionally equivalent and can lead to failed syntheses or biologically inactive products. The compound's utility hinges on its precise (1R,2R) stereochemistry. In a key study, when a racemic mixture of Fmoc-trans-2-aminocyclohexanecarboxylic acid was used in a solid-phase cyclization with L-Ser, the reaction predominantly yielded the tricyclic product incorporating the (1R,2R)-moiety; the (1S,2S)-derived product was formed in negligible amounts [1]. Conversely, with D-Ser, the (1S,2S)-enantiomer was favored. This demonstrates that the outcome is not simply a matter of using a trans-isomer, but is a specific, configuration-dependent match between the chiral building block and the reaction partner. Therefore, using an incorrect isomer or a racemate will not only fail to produce the desired stereochemical outcome but will also result in a different, often inseparable, product profile that is unsuitable for the intended application.

Differentiation Evidence: (1R,2R)-ACHC HCl


Diastereoselective Cyclization: (1R,2R) vs. (1S,2S)

In a solid-phase synthesis of a [6+8+5] fused ring system, the use of a racemic mixture of Fmoc-trans-2-aminocyclohexanecarboxylic acid with L-Ser resulted in a strong preference for cyclization with the (1R,2R)-enantiomer over the (1S,2S)-enantiomer [1]. The (1S,2S)-derived diastereomer was formed in only trace amounts. The analogous synthesis with the [6+7+5] ring system yielded inseparable diastereomers in a 1:0.6 ratio, underscoring the critical impact of both the chiral center and the ring system architecture.

Solid-Phase Synthesis Asymmetric Cyclization Diastereoselectivity

Chiral Resolution: Salt Formation vs. Chromatography

The (1R,2R)-2-aminocyclohexanecarboxylic acid core is a well-established substrate for optical resolution via diastereomeric salt formation, a scalable method for obtaining enantiomerically pure material. The ability to form crystalline diastereomeric salts with resolving agents like (R)- or (S)-1-phenethylamine is a key differentiating feature from other β-amino acids that may require more costly and less scalable chromatographic separations .

Chiral Resolution Diastereomeric Crystallization Process Chemistry

Certified Specific Optical Rotation

Commercially available (1R,2R)-2-aminocyclohexanecarboxylic acid free base (CAS 26685-83-6) is supplied with a certified specific optical rotation of [α]20/D = -74.0° to -79.0° (c=1, H2O) and a chemical purity of ≥98.0% by GC and nonaqueous titration [1]. This tight specification ensures batch-to-batch consistency in stereochemical outcome.

Quality Control Chiral Purity Specification Compliance

Hydrochloride Salt vs. Free Base Solubility

The hydrochloride salt (CAS 57266-57-6) is reported to be soluble in water, whereas the free base (CAS 26685-83-6) is only slightly soluble in water [1]. This difference is crucial for applications requiring aqueous reaction conditions. The salt is also stable under recommended storage conditions, though incompatible with strong oxidizing agents.

Formulation Aqueous Chemistry Storage Stability

Key Application Scenarios


Chiral 3D Scaffold Synthesis

The (1R,2R)-enantiomer is the preferred building block for constructing complex, chiral [6+8+5] fused-ring systems on solid phase when paired with L-configured amino acids. The configuration-dependent cyclization ensures high diastereoselectivity, as demonstrated by Cankařová et al. [1], where the (1S,2S)-isomer gave only trace product. This makes it a critical component for medicinal chemistry programs aiming to explore 3D chemical space for lead discovery.

Scalable Enantiopure Procurement

For process development requiring multi-gram to kilogram quantities, the compound's amenability to resolution via diastereomeric salt formation provides a scalable and economical purification route compared to chiral chromatography [1]. This feature is directly relevant for procurement teams evaluating total cost of ownership for large-scale synthesis.

Peptide Foldamer Engineering

The trans-2-aminocyclohexanecarboxylic acid (ACHC) motif is a strong helix/turn inducer in α/β-peptides due to its restricted conformation [1]. The (1R,2R)-enantiomer is essential for designing peptides with predictable secondary structures and biological functions, such as antimicrobial β-peptides or hydrolase mimetics. Using the incorrect stereoisomer would invert the helix handedness, altering or abolishing activity.

Aqueous-Phase Synthesis Compatibility

The hydrochloride salt form (CAS 57266-57-6) offers superior water solubility compared to the free base, making it the appropriate choice for reactions conducted in aqueous buffers or for applications where the free base's limited solubility would be problematic [1]. This ensures complete dissolution and consistent reactivity.

Technical Documentation Hub

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